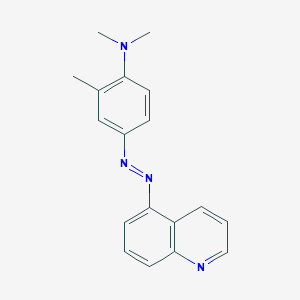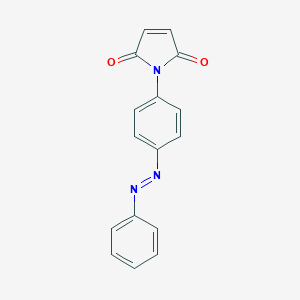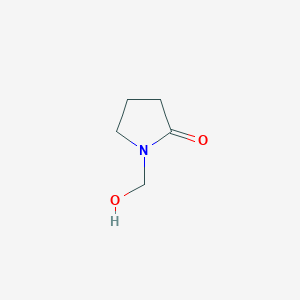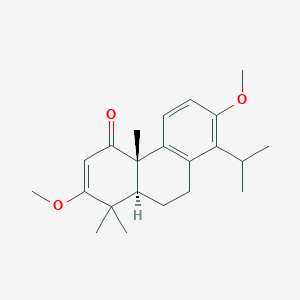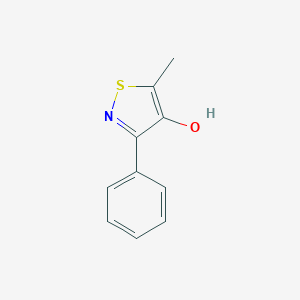
5-Methyl-3-phenyl-4-isothiazolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-4-isothiazolol, also known as MI, is an organic compound with the chemical formula C9H9NOS. It is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a nitrogen atom. MI is widely used in various industries, including cosmetics, personal care products, and household cleaners, as a preservative due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol involves the disruption of microbial cell membranes and the inhibition of microbial enzymes. 5-Methyl-3-phenyl-4-isothiazolol reacts with thiol groups on microbial cell membranes, leading to the disruption of the membrane structure and the leakage of intracellular contents. 5-Methyl-3-phenyl-4-isothiazolol also inhibits microbial enzymes, such as proteases and lipases, which are essential for microbial growth and survival.
Effets Biochimiques Et Physiologiques
5-Methyl-3-phenyl-4-isothiazolol has been shown to have low toxicity and minimal effects on human health. 5-Methyl-3-phenyl-4-isothiazolol is rapidly metabolized and excreted from the body, and it does not accumulate in tissues or organs. 5-Methyl-3-phenyl-4-isothiazolol has been shown to have minimal effects on skin irritation and sensitization, making it a safe and effective preservative for use in cosmetics and personal care products.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3-phenyl-4-isothiazolol has several advantages as a preservative for use in lab experiments. It is effective against a broad range of microorganisms, has low toxicity, and does not interfere with laboratory assays. However, 5-Methyl-3-phenyl-4-isothiazolol has some limitations, including its sensitivity to pH and temperature, which can affect its antimicrobial properties. 5-Methyl-3-phenyl-4-isothiazolol may also interact with other chemicals in the laboratory, leading to the formation of unwanted byproducts.
Orientations Futures
5-Methyl-3-phenyl-4-isothiazolol has shown great potential as a preservative in various industries, including cosmetics, personal care products, and household cleaners. Future research should focus on optimizing the synthesis method of 5-Methyl-3-phenyl-4-isothiazolol to improve its yield and purity. Further studies are needed to investigate the mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol and its effects on microbial communities. Additionally, new applications of 5-Methyl-3-phenyl-4-isothiazolol in other fields, such as food preservation and medical devices, should be explored.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-phenyl-4-isothiazolol involves the reaction between 2-mercaptobenzothiazole and acetophenone in the presence of a catalyst, such as sodium hydroxide or sulfuric acid. The reaction proceeds through a condensation reaction, resulting in the formation of 5-Methyl-3-phenyl-4-isothiazolol. The yield of 5-Methyl-3-phenyl-4-isothiazolol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Applications De Recherche Scientifique
5-Methyl-3-phenyl-4-isothiazolol has been extensively studied for its antimicrobial properties and its potential application in various fields. 5-Methyl-3-phenyl-4-isothiazolol has been shown to be effective against a broad range of microorganisms, including bacteria, fungi, and yeasts. 5-Methyl-3-phenyl-4-isothiazolol has been used as a preservative in various products, such as cosmetics, personal care products, and household cleaners, to prevent microbial growth and spoilage.
Propriétés
Numéro CAS |
19389-29-8 |
|---|---|
Nom du produit |
5-Methyl-3-phenyl-4-isothiazolol |
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
Clé InChI |
BCBUWIOOUTUFDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
SMILES canonique |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
Synonymes |
5-Methyl-3-phenylisothiazol-4-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



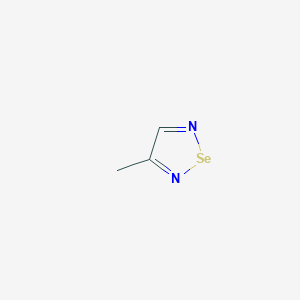
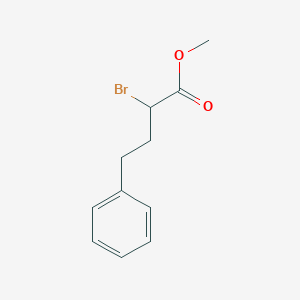
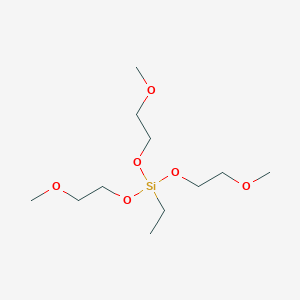

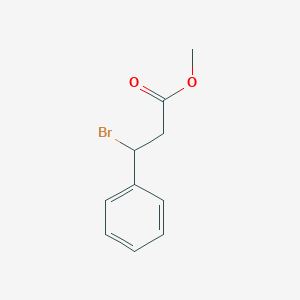
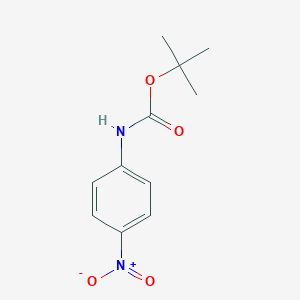
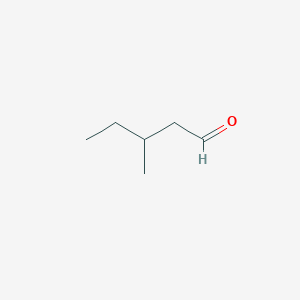
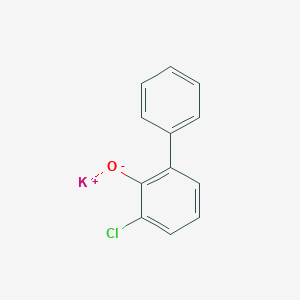
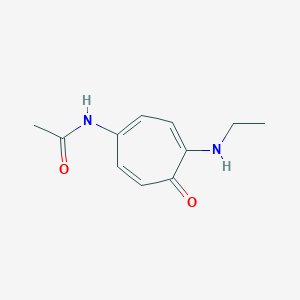
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
